Amoxicillin open ring

Vue d'ensemble

Description

Amoxicillin open ring, also known as amoxicillin related compound J, is a derivative of amoxicillin, a widely used β-lactam antibiotic. Amoxicillin itself is a semi-synthetic derivative of penicillin, designed to combat a broad spectrum of bacterial infections. The open ring form of amoxicillin results from the hydrolysis of the β-lactam ring, rendering it inactive as an antibiotic. This compound is primarily used in scientific research to study bacterial resistance mechanisms and the stability of β-lactam antibiotics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of amoxicillin open ring involves the hydrolysis of the β-lactam ring in amoxicillin. This can be achieved through various methods, including:

Alkaline Hydrolysis: Using a strong base such as sodium hydroxide (NaOH) to open the β-lactam ring.

Enzymatic Hydrolysis: Utilizing β-lactamase enzymes produced by certain bacteria to hydrolyze the β-lactam ring.

Industrial Production Methods

Industrial production of this compound is not common due to its primary use in research rather than therapeutic applications. the process can be scaled up using the same hydrolysis methods mentioned above, ensuring controlled conditions to achieve the desired purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Amoxicillin open ring undergoes several types of chemical reactions, including:

Hydrolysis: The primary reaction leading to the formation of the open ring compound from amoxicillin.

Oxidation: The open ring compound can undergo oxidation reactions, particularly at the phenyl and thiazolidine rings.

Substitution: Various substitution reactions can occur at the amino and hydroxyl groups present in the molecule.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide (NaOH) or β-lactamase enzymes.

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Substitution: Halogenating agents or nucleophiles for substitution reactions

Major Products Formed

The major products formed from these reactions include penicilloic acid derivatives, oxidized phenyl compounds, and substituted amoxicillin derivatives .

Applications De Recherche Scientifique

Amoxicillin open ring is extensively used in scientific research for various applications:

Bacterial Resistance Studies: It serves as a model compound to study how bacteria develop resistance to β-lactam antibiotics by producing β-lactamase enzymes.

Drug Stability Analysis: Researchers use it to understand the stability and degradation pathways of β-lactam antibiotics under different conditions.

Antibacterial Mechanism Studies: It helps in elucidating the mechanisms by which β-lactam antibiotics exert their effects and how modifications to the β-lactam ring impact these mechanisms.

Nanoparticle Research: This compound is used in combination with nanoparticles to explore new therapeutic options and enhance antibacterial efficacy.

Mécanisme D'action

Amoxicillin open ring itself does not exhibit antibacterial activity due to the absence of the intact β-lactam ring. its study provides insights into the mechanism of action of β-lactam antibiotics. Amoxicillin works by inhibiting penicillin-binding proteins (PBPs) involved in the synthesis of bacterial cell walls. The β-lactam ring of amoxicillin binds to these proteins, preventing the cross-linking of peptidoglycan chains, leading to cell lysis and bacterial death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ampicillin: Another β-lactam antibiotic with a similar structure but different side chains.

Penicillin G: The parent compound from which amoxicillin is derived.

Cephalexin: A cephalosporin antibiotic with a similar mechanism of action but a different core structure

Uniqueness

Amoxicillin open ring is unique due to its specific structure resulting from the hydrolysis of the β-lactam ring. This makes it an invaluable tool for studying the stability and degradation of β-lactam antibiotics, as well as understanding bacterial resistance mechanisms .

Activité Biologique

Amoxicillin, a widely used antibiotic from the beta-lactam family, is primarily effective against gram-positive bacteria. However, the biological activity of its open-ring derivative, often referred to as "amoxicillin open ring," presents a unique case in pharmacology. This article explores the biological activity of this compound, its implications in pharmaceutical formulations, and relevant research findings.

Overview of this compound

The term "this compound" typically refers to a structural modification of amoxicillin where the beta-lactam ring is disrupted. This alteration significantly affects the compound's biological activity:

- Chemical Structure : The open-ring form results from the dimerization of amoxicillin molecules during manufacturing processes, leading to a compound with reduced antibacterial efficacy due to the loss of the critical beta-lactam structure essential for its action against bacteria.

- Molecular Formula : The molecular formula for the this compound dimer is with a molecular weight of approximately 730.808 g/mol.

Biological Activity and Mechanism

Amoxicillin exerts its antibacterial effects primarily by inhibiting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. The open-ring variant, however, does not demonstrate this inhibitory action effectively:

- Inhibition Mechanism : The intact beta-lactam ring in amoxicillin binds covalently to PBPs, preventing cross-linking in the bacterial cell wall. In contrast, the open-ring derivative lacks this capability and does not inhibit bacterial growth .

- Biological Activities : Despite its reduced antibacterial properties, some studies suggest that open-ring derivatives may retain certain biological activities, such as immunogenic responses or interactions with specific enzymes .

Comparative Efficacy

To illustrate the differences in biological activity between amoxicillin and its open-ring form, a comparative analysis is presented in Table 1.

| Compound | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| Amoxicillin | Strong antibacterial activity | Effective against gram-positive bacteria | |

| This compound Dimer | Significantly reduced antibacterial activity | Considered an impurity in formulations | |

| Ampicillin | Similar to amoxicillin but less effective | Lacks hydroxyl group on phenyl ring |

Case Studies and Research Findings

- Study on Immunoassays : A study evaluated immunoreagents for detecting beta-lactams, revealing that open-ring derivatives exhibit minimal cross-reactivity (less than 0.01%) compared to native ampicillin . This finding underscores the importance of specificity in antibiotic detection assays.

- Removal Methods : Research focused on various methods for removing amoxicillin from environments highlighted that derivatives like the open-ring form could be less effectively targeted by conventional removal techniques due to their altered structure and properties .

- Pharmaceutical Implications : Regulatory bodies like the United States Pharmacopeia have established limits on permissible levels of impurities like the this compound dimer in pharmaceutical preparations due to its reduced efficacy and potential health hazards .

Propriétés

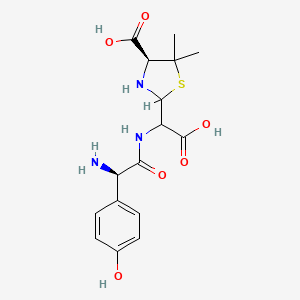

IUPAC Name |

(4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9-,10?,11+,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHKJQFIKHAUIA-JJOYANBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](NC(S1)C(C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.